molecular formula C7H4FNO3S2 B2988282 5-Fluorosulfonyloxy-1,2-benzothiazole CAS No. 2411202-25-8

5-Fluorosulfonyloxy-1,2-benzothiazole

Cat. No.: B2988282
CAS No.: 2411202-25-8
M. Wt: 233.23
InChI Key: ZQZZJPKBQQRYIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluorosulfonyloxy-1,2-benzothiazole is a fascinating chemical compound with immense potential in scientific research. This compound exhibits unique properties that can be harnessed for various applications, enhancing our understanding and advancements in numerous fields.

Preparation Methods

The synthesis of 5-Fluorosulfonyloxy-1,2-benzothiazole involves several steps. One common method is the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides, followed by cyclization of thioamide or carbon dioxide as raw materials . Another approach involves the use of fluorosulfonyl radicals, which have emerged as a concise and efficient method for producing sulfonyl fluorides . Industrial production methods often focus on optimizing these synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

5-Fluorosulfonyloxy-1,2-benzothiazole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include hypervalent iodine reagents, samarium triflate as a reusable acid catalyst, and visible light-mediated synthesis . Major products formed from these reactions include 2-substituted benzothiazoles and other derivatives with significant biological and pharmaceutical activities .

Scientific Research Applications

5-Fluorosulfonyloxy-1,2-benzothiazole has a wide range of scientific research applications. It is used in the development of fluorescent probes for analyte detection, which can be applied to the detection of substances, analysis of harmful substances, and cell imaging . Additionally, benzothiazole derivatives have shown efficacy as α-glucosidase inhibitors, making them valuable in the treatment of diabetes mellitus type-2 . The compound’s unique properties also make it suitable for use in organic synthesis, chemical biology, drug discovery, and materials science .

Comparison with Similar Compounds

5-Fluorosulfonyloxy-1,2-benzothiazole can be compared with other benzothiazole derivatives, such as 2-mercaptobenzothiazole and 2-aminobenzothiazole . These compounds share similar structural features but differ in their specific substitutions and functional groups. The unique properties of this compound, such as its fluorosulfonyl group, make it distinct and valuable for various applications. Other similar compounds include C-2-substituted benzothiazoles, which have been extensively studied for their biological and pharmaceutical activities .

Properties

IUPAC Name

5-fluorosulfonyloxy-1,2-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO3S2/c8-14(10,11)12-6-1-2-7-5(3-6)4-9-13-7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQZZJPKBQQRYIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OS(=O)(=O)F)C=NS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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